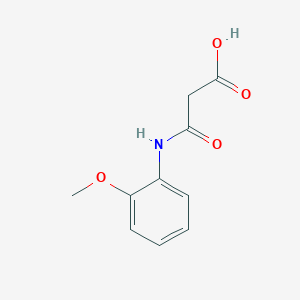

N-(2-Methoxy-phenyl)-malonamic acid

Description

Properties

IUPAC Name |

3-(2-methoxyanilino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSCQXXRMZCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-phenyl)-malonamic acid typically involves the reaction of 2-methoxyaniline with malonic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the coupling process .

Industrial Production Methods: Industrial production of N-(2-Methoxy-phenyl)-malonamic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Condensation Reactions

The malonamic acid moiety enables cyclocondensation with 1,3-dinucleophiles under thermal or catalytic conditions. Key reactions include:

For example, reaction with 2-aminopyridine at 250°C yields pyrido[1,2-a]pyrimidine-2,4-dione . The methoxy group enhances electron density, influencing regioselectivity in cyclization.

Hydrolysis and Biotransformation

The compound undergoes enzymatic and non-enzymatic hydrolysis:

-

Fungal Detoxification : Fungal endophytes (e.g., Fusarium verticillioides) hydrolyze the malonamic acid group to form 2-aminophenol derivatives, followed by acetylation to produce 2-acetamidophenol .

-

Acid/Base Hydrolysis : Under acidic conditions (e.g., HCl), cleavage of the amide bond generates malonic acid and 2-methoxyaniline.

Key Pathway :

Acylation and Esterification

The carboxylic acid group participates in acylation reactions:

Attempts to synthesize bis(succinimidoyl) malonates yielded N,N'-diisopropylurea as a byproduct, indicating competing carbodiimide-mediated side reactions .

Antioxidant Activity

The 2-methoxyphenyl group confers radical-scavenging properties:

| Assay | Activity (IC₅₀) | Mechanism |

|---|---|---|

| DPPH | 12–18 µM | Hydrogen donation to stabilize free radicals . |

| ABTS | 9–14 µM | Electron transfer to quench cationic radicals . |

Comparative studies show that methoxy substitution enhances lipid peroxidation inhibition (MDA reduction: 35–48% in liver tissue) .

Structural Analogs and Reactivity Trends

Scientific Research Applications

Organic Chemistry

N-(2-Methoxy-phenyl)-malonamic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form phenolic derivatives.

- Reduction : Targeting carbonyl groups in the malonamic acid moiety.

- Substitution Reactions : Electrophilic substitution can introduce additional functional groups onto the phenyl ring.

Biological Research

Research has indicated that N-(2-Methoxy-phenyl)-malonamic acid may exhibit biological activities such as:

- Enzyme Inhibition : Potential interactions with enzymes suggest it could serve as a lead compound for drug development.

- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities, making it a candidate for pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, derivatives of N-(2-Methoxy-phenyl)-malonamic acid are being explored for their ability to inhibit specific biological targets, such as:

- Factor Xa Inhibition : Certain malonic acid derivatives have shown promise as inhibitors of factor Xa, which is crucial in blood coagulation pathways .

Material Science

The compound finds applications in material science, particularly in the development of new materials that leverage its unique chemical properties. This includes potential uses in catalysis and sensing technologies.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of various malonamic acid derivatives with essential amino acids at the active site of integrase (IN) enzymes. The docking studies revealed significant binding interactions that could lead to the development of potent IN inhibitors .

Case Study 2: Anticancer Activity

Research into the anticancer properties of N-(2-Methoxy-phenyl)-malonamic acid derivatives demonstrated their potential to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid involves its interaction with specific molecular targets. The methoxy group and the malonamic acid moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Malonamic acid derivatives vary based on substituents on the phenyl ring or heterocyclic moieties. Key analogs and their properties are summarized below:

Table 1: Comparison of Malonamic Acid Derivatives

Detoxification and Fungal Resistance

- HPMA and HMPMA: These compounds are detoxification products of benzoxazolinones (BOA and MBOA) by fungi such as Fusarium verticillioides and Gaeumannomyces graminis. They are significantly less toxic than their precursors, enabling fungal survival in plant hosts . Mechanism: Fungi convert BOA/MBOA into 2-aminophenol (AP), which is further malonylated to HPMA/HMPMA via N-malonyltransferases. This process reduces phytotoxicity and allows fungal colonization . Toxicity Data: At 1 mM, HPMA and HMPMA caused ≤13% growth inhibition in fungal isolates, compared to >80% inhibition by BOA/MBOA . In cress radicle assays, neither compound inhibited growth at 2 mM, unlike their precursors .

Role of Substituents :

Substituent Effects on Bioactivity

- Hydroxy vs. Methoxy Groups :

- Electron-Withdrawing Groups: Nitro (NO₂) or sulfamoyl (SO₂NH₂) substituents (e.g., in Setrobuvir intermediates) enhance stability and binding affinity in pharmaceuticals .

Biological Activity

N-(2-Methoxy-phenyl)-malonamic acid is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

N-(2-Methoxy-phenyl)-malonamic acid is derived from malonic acid and features a methoxy-substituted phenyl group. The synthesis typically involves the reaction of malonic acid derivatives with 2-methoxy aniline under controlled conditions, leading to various derivatives with distinct biological properties.

1. Antioxidant Activity

Several studies have demonstrated the antioxidant capabilities of compounds containing the 2-methoxyphenol moiety, which includes N-(2-Methoxy-phenyl)-malonamic acid. The antioxidant activity is measured using assays such as:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) : This assay assesses the ability of compounds to scavenge free radicals.

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) : This method evaluates the capacity of antioxidants to inhibit the ABTS radical cation.

- ORAC (Oxygen Radical Absorbance Capacity) : This assay measures the antioxidant's ability to protect against oxidative damage.

Research indicates that compounds with the methoxyphenol structure exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

2. Antimicrobial Properties

The biological activity of N-(2-Methoxy-phenyl)-malonamic acid extends to antimicrobial effects. Studies have shown that derivatives of malonamic acids can inhibit the growth of various pathogens, including fungi and bacteria. For instance, certain derivatives have been evaluated for their efficacy against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .

3. Anti-HIV Activity

Recent investigations have explored the potential of malonamic acid derivatives as anti-HIV agents. A series of compounds structurally related to N-(2-Methoxy-phenyl)-malonamic acid were synthesized and tested for their ability to inhibit HIV reverse transcriptase and integrase. Some compounds demonstrated significant inhibition rates at low micromolar concentrations, suggesting their potential as therapeutic candidates against HIV .

Case Study 1: Antioxidant Evaluation

In a study evaluating several 2-methoxyphenol derivatives, N-(2-Methoxy-phenyl)-malonamic acid was found to exhibit superior antioxidant properties compared to other tested compounds. The results indicated that it effectively reduced oxidative stress markers in cellular models, highlighting its potential application in nutraceutical formulations aimed at combating oxidative damage .

Case Study 2: Antimicrobial Testing

A comparative study on various malonamic acids showed that N-(2-Methoxy-phenyl)-malonamic acid had a notable inhibitory effect on Candida albicans growth. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antifungal agents, suggesting its potential as a new antifungal agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methoxy-phenyl)-malonamic acid, and how are intermediates characterized?

- Methodology : The compound can be synthesized via hydrolysis of malonamate precursors. For example, malonamates are prepared by reacting heterocyclic amines with malonic acid monoethyl ester, followed by alkaline hydrolysis to yield malonamic acids . Characterization involves melting point determination, IR spectroscopy (C=O and N-H stretches), and NMR (distinct methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range) .

Q. How is the anti-inflammatory activity of N-(2-Methoxy-phenyl)-malonamic acid derivatives evaluated experimentally?

- Methodology : Anti-inflammatory activity is assessed using carrageenin-induced rat paw edema models. Compounds are administered intraperitoneally, and edema inhibition is measured at 3–4 hours post-injection. Activity correlates with substituent effects; for instance, electron-withdrawing groups on the phenyl ring enhance potency .

Q. What analytical techniques are critical for distinguishing structural isomers of malonamic acid derivatives?

- Methodology : High-resolution NMR (e.g., NOESY for spatial proximity of substituents) and X-ray crystallography are essential. For example, X-ray structures confirm planar amide bonds and hydrogen-bonding networks, which influence stability and reactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity among structurally similar derivatives be resolved?

- Methodology : Perform structure-activity relationship (SAR) studies with systematic variation of substituents. For instance, N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23) showed higher anti-inflammatory activity than its ester analog (7) due to improved solubility and hydrogen-bonding capacity . Molecular docking can further elucidate interactions with inflammatory targets like COX-2 .

Q. What factors influence the hydrolytic stability of N-(2-Methoxy-phenyl)-malonamic acid under acidic conditions?

- Methodology : Kinetic studies at elevated temperatures (80–98°C) reveal pseudo-first-order hydrolysis rates. The methoxy group’s electron-donating effect slows hydrolysis compared to nitro- or amino-substituted analogs. Stability is monitored via HPLC or UV spectroscopy .

Q. How can genetic engineering enhance the biotransformation of benzoxazolinones to N-(2-Methoxy-phenyl)-malonamic acid in microbial systems?

- Methodology : Overexpression of FDB2, a gene encoding a malonyltransferase in Fusarium verticillioides, improves conversion of 2-aminophenol to the target compound. Knockout strains (Δfdb2) accumulate acetylated byproducts, highlighting the enzyme’s specificity .

Q. What computational tools predict the crystallographic behavior of N-(2-Methoxy-phenyl)-malonamic acid?

- Methodology : Density functional theory (DFT) simulations align with single-crystal X-ray data (e.g., C=O bond lengths of 1.23 Å and dihedral angles <10° for planar amide groups). These models guide polymorph screening for crystallization optimization .

Methodological Challenges and Solutions

Q. Why do Kolbe electrolysis and Hofmann rearrangement yield divergent products from malonamic acid precursors?

- Resolution : Kolbe electrolysis of malonamate salts (e.g., sodium N-(2-Methoxy-phenyl)-malonamate) generates dimeric hydrocarbons, while Hofmann rearrangement with phenyliodoso acetate produces α-amino acids. Reaction conditions (pH, solvent polarity) dictate product selectivity .

Q. How can NMR spectral overlap in malonamic acid derivatives be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.